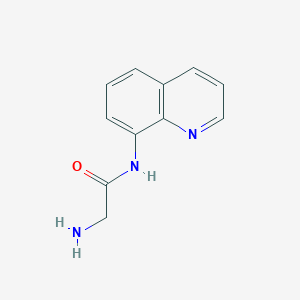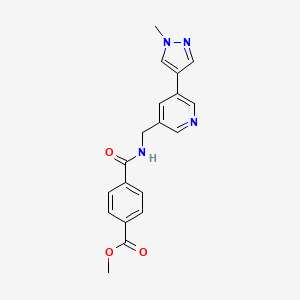
2-氨基-N-(喹啉-8-基)乙酰胺
描述
2-amino-N-(quinolin-8-yl)acetamide is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 2-amino-N-(quinolin-8-yl)acetamide is 1S/C11H11N3O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-amino-N-(quinolin-8-yl)acetamide has a melting point of 108-110°C . It is stored at room temperature .科学研究应用
1. 阴离子配位和结构形成
2-氨基-N-(喹啉-8-基)乙酰胺衍生物表现出独特的几何形状和相互作用能力,适用于阴离子配位和形成类通道结构。例如,一种相关的衍生物 N-[2-(4-甲氧基苯基)-乙基]-2-(喹啉-8-基氨基)乙酰胺,展示出有利于自组装和弱相互作用形成的镊子状几何形状 (Kalita & Baruah, 2010)。
2. 荧光增强和传感器开发
包括 2-氨基-N-(喹啉-8-基)乙酰胺在内的喹啉衍生物用于开发基于荧光的传感器。这些化合物可以选择性地与特定离子(如镉 (Cd^2+))结合,从而导致荧光增强。这种特性被用于创建用于检测和区分金属离子的传感器 (Zhou et al., 2012)。
3. 抑制结核分枝杆菌
2-氨基-N-(喹啉-8-基)乙酰胺的某些衍生物,如 2-(喹啉-4-氧基)乙酰胺,已显示出对结核分枝杆菌生长有有效的抑制作用。它们对药物敏感菌株和耐药菌株均具有活性,为开发新的抗结核药剂提供了一条潜在途径 (Pissinate et al., 2016)。
4. DNA 修饰检测
2-氨基-N-(喹啉-8-基)乙酰胺衍生物已用于检测 DNA 修饰的分析中,例如辐照基因组 DNA 中 5-甲酰尿嘧啶的存在。该应用在 DNA 损伤和修复机制的研究中具有重要意义 (Zhang et al., 2022)。
5. 镧系元素配合物形成和发光
2-氨基-N-(喹啉-8-基)乙酰胺的衍生物可以与镧系元素离子形成配合物,表现出独特的发光特性。这些配合物可用于材料科学中开发新的发光材料 (Wu et al., 2006)。
安全和危害
The safety information for 2-amino-N-(quinolin-8-yl)acetamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
属性
IUPAC Name |
2-amino-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKYJYFSMHPAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CN)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(quinolin-8-yl)acetamide | |
CAS RN |
587832-36-8 | |
| Record name | 2-amino-N-(quinolin-8-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-cyclopentyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2593430.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2593432.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2593433.png)


![N-[cyano(3-fluorophenyl)methyl]acetamide](/img/structure/B2593440.png)
![Ethyl 5-[(2,6-difluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593443.png)
![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2593445.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2593446.png)


![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2593450.png)
